cyclo(-Nal-Gly-D-Tyr-Lys-Arg-)

Description

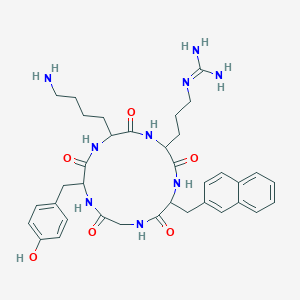

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a cyclic pentapeptide featuring a unique sequence of naphthylalanine (Nal), glycine (Gly), D-tyrosine (D-Tyr), lysine (Lys), and arginine (Arg). The incorporation of Nal, an aromatic non-canonical amino acid, and D-Tyr, a D-configured tyrosine, distinguishes this compound from many naturally occurring cyclic peptides. Cyclization confers structural rigidity, enhancing resistance to proteolytic degradation and improving bioavailability compared to linear analogs .

Properties

Molecular Formula |

C36H47N9O6 |

|---|---|

Molecular Weight |

701.8 g/mol |

IUPAC Name |

2-[3-[14-(4-aminobutyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C36H47N9O6/c37-16-4-3-8-27-33(49)43-28(9-5-17-40-36(38)39)34(50)45-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(48)41-21-31(47)42-30(35(51)44-27)19-22-11-14-26(46)15-12-22/h1-2,6-7,10-15,18,27-30,46H,3-5,8-9,16-17,19-21,37H2,(H,41,48)(H,42,47)(H,43,49)(H,44,51)(H,45,50)(H4,38,39,40) |

InChI Key |

KHAJTASUXODXRA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, naphthylalanine, is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.

Industrial Production Methods

Industrial production of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as alkylating agents for adding alkyl groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its stability and bioactivity.

Biochemistry: Used as a model compound to study peptide interactions and folding.

Drug Delivery: Its cyclic structure makes it a candidate for drug delivery systems, enhancing stability and bioavailability.

Industrial Applications: Potential use in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and modifications of the peptide.

Comparison with Similar Compounds

Cyclic Dipeptides (Diketopiperazines, DKPs)

Example Compounds :

- Cyclo(Pro-Tyr) : A DKP with L-Pro and L-Tyr. Exhibits antifungal activity by targeting plasma membrane H+-ATPase (Pma1) but suffers from high hydrophobicity, limiting environmental dispersion.

- Cyclo(L-Ala-Gly) : Inhibits aflatoxin production in Aspergillus flavus; L-stereochemistry is critical for activity (IC50: ~5 mM).

- Cyclo(4-OH-Pro-Leu) : Algicidal against Microcystis aeruginosa; hydroxylation enhances activity compared to non-hydroxylated analogs.

Structural and Functional Differences :

- Size and Complexity : Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) is a pentapeptide, enabling more diverse interactions than smaller DKPs (e.g., cyclo(Pro-Tyr) or cyclo(L-Ala-Gly)).

- Stereochemistry : The D-Tyr residue may alter target specificity compared to L-configured DKPs. For example, cyclo(L-Pro-L-Tyr) disrupts fungal membranes , whereas D-Tyr in the target compound could modulate binding kinetics or stability.

Cyclic Peptides with Basic Residues

Example Compounds :

- Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) : A cyclic hexapeptide analog of thymopentin. Demonstrates enhanced immunostimulatory activity (e.g., macrophage phagocytosis) compared to linear TP-5, attributed to cyclization-induced stability.

- Cyclo(Arg-Gly-Asp-DTyr-Lys(TAMRA)) : A fluorescent-labeled cyclic RGD peptide used for imaging; shares Arg, Gly, D-Tyr, and Lys but includes Asp and a TAMRA tag.

Structural and Functional Differences :

- Sequence and Charge : Cyclo(-Nal-Gly-D-Tyr-Lys-Arg-) lacks Asp but includes Nal, which may redirect binding specificity away from integrin receptors (targeted by RGD peptides) toward hydrophobic or aromatic-rich domains.

- Stability : Both compounds benefit from cyclization, but the Nal residue in the target compound could further stabilize π-π interactions in biological environments.

Cyclic Peptides with Aromatic Residues

Example Compounds :

Structural and Functional Differences :

- Substituent Effects: The target compound’s Nal (vs.

- Activity : Aromatic residues in DKPs like cyclo(Phe-Pro) contribute to anticancer activity via membrane disruption or protease inhibition . The target’s larger size and charged residues (Lys, Arg) may enable dual mechanisms (e.g., electrostatic and hydrophobic interactions).

Data Tables

Table 1. Key Structural and Functional Comparisons

Table 2. Impact of Structural Modifications on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.